Methyl 5-amino-2-methoxy-4-nitrobenzoate
Overview
Description
“Methyl 5-amino-2-methoxy-4-nitrobenzoate” is a chemical compound. It is white to pale cream to pale yellow in color and can exist in the form of crystals, powder, or crystalline powder . The compound has a molecular weight of 226.19 .
Synthesis Analysis
The synthesis of “this compound” can involve several steps. For instance, one method involves the use of methyl 2-chloro-4-methoxy-5-nitrobenzoate in methanol, to which tin (II) chloride is added. The reaction mixture turns yellow and gradually becomes homogeneous. It is then heated to 65°C for 2 hours .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C9H10N2O5/c1-15-8-4-6 (10)7 (11 (13)14)3-5 (8)9 (12)16-2/h3-4H,10H2,1-2H3
. This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 226.19 . The compound should be stored in a dark place, sealed in dry conditions, and at room temperature .Safety and Hazards
“Methyl 5-amino-2-methoxy-4-nitrobenzoate” is classified under the GHS07 hazard class . The safety precautions include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . It’s also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .
properties
IUPAC Name |
methyl 5-amino-2-methoxy-4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-15-8-4-7(11(13)14)6(10)3-5(8)9(12)16-2/h3-4H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQTXPYGJTZUTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79893-21-3 | |
Record name | Benzoic acid, 5-amino-2-methoxy-4-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79893-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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